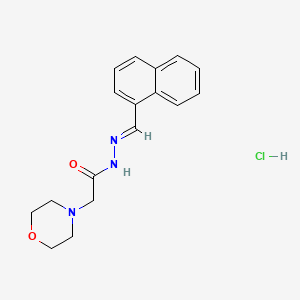
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a morpholine ring, a naphthyl group, and a hydrazide moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride typically involves the condensation of 4-morpholineacetic acid hydrazide with 1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Substituted hydrazones.
Wissenschaftliche Forschungsanwendungen
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a ligand for various receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Morpholineacetic acid hydrazide
- 1-Naphthaldehyde hydrazone
- 2-(1-Naphthylmethylene)hydrazine
Uniqueness
4-Morpholineacetic acid, 2-(1-naphthylmethylene)hydrazide, hydrochloride is unique due to the presence of both a morpholine ring and a naphthyl group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
72606-47-4 |
|---|---|
Molekularformel |
C17H20ClN3O2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
2-morpholin-4-yl-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide;hydrochloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-17(13-20-8-10-22-11-9-20)19-18-12-15-6-3-5-14-4-1-2-7-16(14)15;/h1-7,12H,8-11,13H2,(H,19,21);1H/b18-12+; |
InChI-Schlüssel |
PZFFIYRABURAIR-XMMWENQYSA-N |
Isomerische SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32.Cl |
Kanonische SMILES |
C1COCCN1CC(=O)NN=CC2=CC=CC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















